molecular formula C25H24N2O2S B2977257 N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 450347-40-7

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2977257
CAS RN: 450347-40-7
M. Wt: 416.54
InChI Key: CXPCKLVGFJWANM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as MITA, is a synthetic compound that has received significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Radiopharmaceutical Development : A study focused on a compound similar to N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, namely 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179). This compound, a 5-HT2A antagonist, was labeled with [11C] for use in positron emission tomography (PET) studies. However, it was found that it could not be used as a PET ligand for imaging 5-HT2A receptors due to lack of tracer retention or specific binding (J. Prabhakaran et al., 2006).

  • Synthesis in Pharmaceutical Products : Research conducted on p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K), a compound structurally related to this compound, revealed its potential as a versatile equivalent of both N-acetamide and Moz/Dmoz-protected nitrogen nucleophiles. This could have applications in the synthesis of natural and pharmaceutical products (Takeo Sakai et al., 2022).

  • Green Synthesis of Chemical Intermediates : Another related compound, N-(3-Amino-4-methoxyphenyl)acetamide, was synthesized using a novel Pd/C catalyst, showing potential for efficient and environmentally friendly synthesis of azo disperse dyes (Zhang Qun-feng, 2008).

  • Enzyme Inhibitory Activities : N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, a structurally related compound, was synthesized and evaluated for its inhibitory potential against various enzymes. This compound showed promising activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (N. Virk et al., 2018).

  • Photodynamic Therapy Applications : Research on the new zinc phthalocyanine substituted with derivatives including (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide highlights its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, due to its good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-7-3-4-8-19(18)15-27-16-24(22-9-5-6-10-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPCKLVGFJWANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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